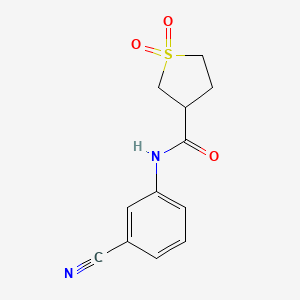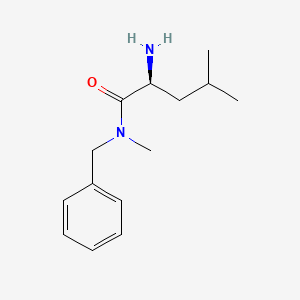![molecular formula C15H12N2O5 B14914262 2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B14914262.png)
2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a nitro group and a carbamoyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid typically involves the nitration of a suitable aromatic precursor followed by the introduction of the carbamoyl group. One common method involves the nitration of 3-aminobenzoic acid to form 3-nitrobenzoic acid, which is then reacted with 4-methylphenyl isocyanate to yield the desired compound. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the carbamoylation step.
Industrial Production Methods
In an industrial setting, the production of 2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) with a Lewis acid catalyst.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: 2-{[(4-methylphenyl)amino]carbonyl}-3-aminobenzoic acid.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 4-methylphenylamine and 3-nitrobenzoic acid.
科学的研究の応用
2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with target molecules, influencing their function.
類似化合物との比較
Similar Compounds
- 2-{[(4-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid
- 2-{[(4-methoxyphenyl)amino]carbonyl}-3-nitrobenzoic acid
- 2-{[(4-fluorophenyl)amino]carbonyl}-3-nitrobenzoic acid
Uniqueness
2-{[(4-methylphenyl)amino]carbonyl}-3-nitrobenzoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic biological targets.
特性
分子式 |
C15H12N2O5 |
|---|---|
分子量 |
300.27 g/mol |
IUPAC名 |
2-[(4-methylphenyl)carbamoyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H12N2O5/c1-9-5-7-10(8-6-9)16-14(18)13-11(15(19)20)3-2-4-12(13)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20) |
InChIキー |
ITGWLVOTIADMET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)



![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)




![N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14914248.png)
![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)

